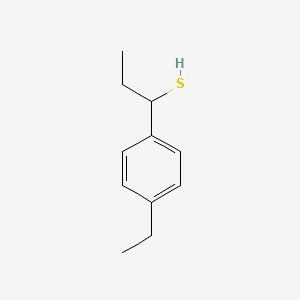

1-(4-Ethylphenyl)propane-1-thiol

Description

Overview of Alkanethiol and Arylalkane Thiol Compounds in Contemporary Chemical Research

Alkanethiols and arylalkane thiols are organosulfur compounds that have garnered significant attention for their ability to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. sigmaaldrich.comrsc.orguh.edu This phenomenon, discovered in the 1980s, provides a straightforward method for creating chemically tailored surfaces with precise control over properties such as wettability, adhesion, and corrosion resistance. sigmaaldrich.com The formation of SAMs is a spontaneous process driven by the strong affinity of sulfur for the metal surface, resulting in a stable, semi-covalent bond, and van der Waals interactions between the adjacent molecular chains that promote a well-ordered, crystalline-like structure. sigmaaldrich.comuh.edu

In nanotechnology, these SAMs serve as fundamental building blocks for creating complex nanoscale architectures and devices. rsc.org Researchers utilize the versatility of thiol chemistry to engineer surfaces for applications in molecular electronics, biosensing, and advanced coatings. northwestern.edu Arylalkane thiols, in particular, are of interest because the aromatic ring offers a rigid structural element and tunable electronic properties, which are not present in simple alkanethiols. This allows for the construction of SAMs with specific electronic functionalities, making them relevant for studies in molecular wiring and organic electronics. harvard.edu

Structural Features and Chemical Modifiability of the Sulfhydryl Functional Group

The chemical behavior of thiols is dominated by the sulfhydryl functional group (–SH), also known as the thiol group. fiveable.mecreative-proteomics.com Structurally, the carbon-sulfur bond in thiols is approximately 180 picometers long, and the C-S-H bond angle is typically around 90 degrees. wikibooks.org The sulfur-hydrogen bond is weaker and less polar than the oxygen-hydrogen bond in alcohols, making thiols more acidic. youtube.com

The sulfhydryl group is highly reactive and chemically versatile. fiveable.me Key reactions include:

Nucleophilicity : Thiols, and especially their conjugate bases (thiolates), are excellent nucleophiles. wikibooks.orgyoutube.com This reactivity allows them to participate in substitution reactions, such as attacking alkyl halides to form sulfides, and ring-opening reactions with epoxides. youtube.com

Oxidation : Thiols can be readily oxidized. Mild oxidizing agents convert two thiol molecules into a disulfide (R-S-S-R). wikibooks.orgyoutube.com This disulfide bond is a crucial structural feature in many proteins, formed by the oxidation of two cysteine residues. youtube.comfiveable.me Stronger oxidation can yield sulfonic acids. wikibooks.org

Metal Binding : The –SH group has a strong affinity for many metals, a property that underlies its use in SAMs and its interaction with certain metal-containing enzymes. wikibooks.org

This chemical modifiability allows the –SH group to be a target for various chemical transformations, enabling the synthesis of a wide array of organosulfur compounds and the modification of biomolecules. fiveable.mebohrium.com

Rationale for Academic Investigation into 1-(4-Ethylphenyl)propane-1-thiol and Related Analogues

While specific research literature on this compound is not abundant in public-facing documents, the rationale for its academic investigation can be inferred from the study of its structural components and related analogues. The molecule combines an aryl group (4-ethylphenyl), an alkyl chain (propane), and a secondary thiol group. This specific combination of features makes it a valuable model compound for several areas of research.

The primary driver for investigating molecules like this compound is likely its potential as a constituent of self-assembled monolayers. The different parts of the molecule would play distinct roles:

Thiol Group (–SH) : Serves as the anchor, binding the molecule to a metal substrate like gold. uh.edu

Propane Chain : Acts as a spacer, providing a defined distance between the substrate and the outer surface of the monolayer. uh.edu

4-Ethylphenyl Group : This terminal group defines the surface properties of the resulting monolayer. The ethylphenyl group would create a hydrophobic and aromatic surface, influencing interfacial phenomena such as wetting and molecular recognition. The presence of the aromatic ring is also crucial for studies involving pi-stacking interactions and charge transport within the monolayer, relevant to molecular electronics. harvard.edu

The synthesis of such thiol-containing compounds is an active area of chemical research, often involving multi-step processes to introduce the thiol group onto a precursor molecule. nih.gov For instance, a common synthetic route could involve the reduction of the corresponding ketone, 1-(4-ethylphenyl)propan-1-one, and subsequent conversion of the resulting alcohol to the thiol. nih.govias.ac.in The study of such specific molecules allows researchers to systematically probe how subtle changes in the structure of the terminal aromatic group (e.g., the position and nature of the alkyl substituent) affect the packing, ordering, and electronic properties of the self-assembled monolayer. sigmaaldrich.com This fundamental understanding is critical for the rational design of new materials and surfaces for advanced technological applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16S |

|---|---|

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-(4-ethylphenyl)propane-1-thiol |

InChI |

InChI=1S/C11H16S/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3 |

InChI Key |

DOUXSNYLAFWLKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethylphenyl Propane 1 Thiol and Structural Analogues

Classical and Contemporary Approaches to Thiol Functional Group Formation

Traditional methods for thiol synthesis often rely on nucleophilic substitution or the transformation of other sulfur-containing functional groups. These techniques have been refined over the years and remain mainstays in organic synthesis.

Thiolation Reactions via Halide Precursors

A primary and straightforward method for synthesizing thiols is through the SN2 reaction of an alkyl halide with a sulfur nucleophile. libretexts.orglibretexts.org For the synthesis of 1-(4-Ethylphenyl)propane-1-thiol, the corresponding precursor would be 1-halo-1-(4-ethylphenyl)propane (e.g., 1-bromo-1-(4-ethylphenyl)propane). The reaction typically involves the use of the hydrosulfide (B80085) anion (-SH) as the nucleophile. libretexts.org

However, a common issue with this method is the potential for the newly formed thiol to act as a nucleophile itself, reacting with another molecule of the alkyl halide to produce a symmetric sulfide (B99878) as a byproduct. libretexts.orglibretexts.org To mitigate this, an excess of the hydrosulfide nucleophile is often employed. libretexts.org

Table 1: Comparison of Nucleophiles for Thiol Synthesis from Halides

| Nucleophile | Precursor | Intermediate | Key Advantages | Key Disadvantages |

| Hydrosulfide (e.g., NaSH) | Alkyl Halide | Thiol | Direct, one-step process | Over-alkylation to sulfide byproduct |

| Thiourea (B124793) | Alkyl Halide | Isothiouronium Salt | Minimizes sulfide byproduct formation | Two-step process (hydrolysis required) |

Synthesis from Thiourea Derivatives and Isothiouronium Salts

To circumvent the problem of sulfide byproduct formation, thiourea is frequently used as a sulfur nucleophile. libretexts.orgucalgary.ca The reaction of an alkyl halide, such as 1-bromo-1-(4-ethylphenyl)propane, with thiourea proceeds via an SN2 mechanism to form a stable S-alkylisothiouronium salt. ucalgary.caias.ac.in This salt is not nucleophilic enough to react with another alkyl halide, thus preventing the formation of undesired sulfides. libretexts.orglibretexts.org

The desired thiol is then obtained by the alkaline hydrolysis of the isothiouronium salt. ucalgary.caias.ac.in This two-step procedure is a reliable and high-yielding method for the preparation of a wide range of thiols. ias.ac.in Variations of this method include using amines for the hydrolysis step or employing microwave irradiation to accelerate the reaction. ias.ac.in

Reductive Cleavage of Disulfides and Other Sulfur Species

Another important route to thiols involves the reduction of disulfides (R-S-S-R). This method is particularly useful if the corresponding disulfide, such as bis(1-(4-ethylphenyl)propyl) disulfide, is readily available or easily synthesized. The thiol-disulfide interconversion is a reversible redox process. libretexts.org

A variety of reducing agents can effect this transformation. Common laboratory reagents include zinc metal in the presence of an acid (e.g., HCl). libretexts.orgjove.com This method efficiently cleaves the sulfur-sulfur bond to yield two equivalents of the corresponding thiol. libretexts.orgyoutube.com The disulfide itself can be formed by the oxidation of thiols with mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.orgjove.com This reversible reaction is crucial in many biological systems, for instance, in forming disulfide bridges in proteins from cysteine residues. libretexts.orglibretexts.org

Advanced Synthetic Strategies Relevant to Aryl Alkane Thiols

Modern synthetic chemistry offers more sophisticated methods, such as thiol-ene reactions, which provide powerful tools for creating C-S bonds with high efficiency and selectivity, particularly for structures like aryl alkane thiols.

Radical-Mediated Thiol-Ene Coupling Reactions

The radical-mediated thiol-ene reaction is a highly efficient "click" chemistry process that involves the addition of a thiol to an alkene. wikipedia.orgfrontiersin.org This reaction can be initiated by light (photochemically), heat, or a radical initiator. wikipedia.orgthieme-connect.de The process begins with the formation of a thiyl radical (RS•) from the thiol. wikipedia.orgfrontiersin.org

This thiyl radical then adds to an alkene, such as 1-ethyl-4-(prop-1-en-1-yl)benzene, at the double bond. A key characteristic of the radical mechanism is that it typically proceeds via an anti-Markovnikov addition. wikipedia.orgthieme-connect.de This means the sulfur atom adds to the less substituted carbon of the double bond, forming a carbon-centered radical. This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final thioether product. wikipedia.orgfrontiersin.org While this specific example leads to a thioether, the principles are foundational for creating C-S bonds and can be adapted for thiol synthesis. Photocatalysis using materials like TiO₂ or CdS has also been shown to facilitate the addition of H₂S to alkenes to selectively form thiols via photogenerated SH radicals. researchgate.net

Table 2: Mechanistic Comparison of Thiol-Ene Reactions

| Mechanism | Initiator | Regioselectivity | Key Features |

| Radical | Light, Heat, Radical Initiators | Anti-Markovnikov wikipedia.org | Chain reaction mechanism, tolerant of various functional groups, proceeds under ambient conditions. wikipedia.orgfrontiersin.org |

| Ionic | Base or Acid Catalysts | Markovnikov nih.gov | Involves thiolate or protonated alkene intermediates, suitable for electron-deficient alkenes (Michael acceptors). frontiersin.orgnih.gov |

Ionic Thiol-Ene Mechanisms

In contrast to the radical pathway, thiol-ene reactions can also proceed through ionic mechanisms, catalyzed by either a base or an acid. thieme-connect.denih.gov

In the base-catalyzed mechanism, a base deprotonates the thiol to form a thiolate anion. This powerful nucleophile then attacks the alkene in a Michael-type addition. This pathway is particularly effective when the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds. frontiersin.orgnih.gov

Conversely, under acidic conditions, the alkene can be protonated to form a carbocation. The thiol then acts as a nucleophile, attacking the carbocation. This acid-catalyzed hydrothiolation typically follows Markovnikov's rule, where the sulfur atom adds to the more substituted carbon of the double bond, as this leads to the more stable carbocation intermediate. nih.gov For a substrate like 1-ethyl-4-(prop-1-en-1-yl)benzene, this would mean the thiol group adds to the benzylic carbon, which is stabilized by the aromatic ring.

Application of Trithiocarbonates and Related Intermediates

The use of trithiocarbonates represents a versatile method for the synthesis of thiols. This approach typically involves the reaction of a suitable precursor, such as an alkyl halide, with a trithiocarbonate (B1256668) salt, followed by reduction to yield the desired thiol. The intermediate trithiocarbonate can be synthesized through the reaction of a thiol with carbon disulfide in the presence of a base.

Table 1: Representative Conditions for the Synthesis of Symmetrical Trithiocarbonates from Alkyl Halides

| Entry | Alkyl Halide | Catalyst | Conditions | Yield (%) |

| 1 | Isopropyl bromide | TBAH | CS₂, H₂O, 25°C, 15 min | 85 |

| 2 | sec-Butyl bromide | TBAH | CS₂, H₂O, 25°C, 20 min | 82 |

| 3 | Allyl bromide | TBAH | CS₂, H₂O, 25°C, 10 min | 90 |

Data is illustrative for analogous compounds and not specific to this compound. Source: Adapted from related synthetic procedures. clockss.org

The trithiocarbonate intermediate can then be reduced to the corresponding thiol. This method avoids the direct handling of odorous thiols in early synthetic stages.

Phase Transfer Catalysis in Thiol Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In thiol synthesis, PTC can facilitate the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide, to produce a thiol. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. uzh.ch

This method is particularly useful for the synthesis of secondary benzylic thiols from their corresponding halides. The use of PTC can lead to higher yields and reduced reaction times compared to conventional methods. For instance, the synthesis of various organic compounds, including thioethers (precursors to thiols), has been successfully achieved using PTC. clockss.orgresearchgate.net While specific conditions for this compound are not detailed in the literature, the general applicability of PTC to S-alkylation reactions suggests its potential for this synthesis.

Utilization of Silane-Based Thiol Equivalents (e.g., silanethiol, disilathiane)

Silane-based reagents, such as hexamethyldisilathiane (B1360051) ((TMS)₂S), serve as effective thiolating agents. These reagents can convert alkyl halides or other suitable electrophiles into the corresponding thiols. The reaction of an alkyl halide with (TMS)₂S, often activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), generates a silyl (B83357) thioether, which can then be hydrolyzed to the thiol.

An indium triiodide-catalyzed substitution of acetoxy groups in benzylic acetates with thiosilanes also provides a route to thioethers, which can subsequently be converted to thiols. organic-chemistry.org This method offers a mild alternative for the synthesis of complex thiols.

Conversion of Carbonyl Compounds to Thiols (e.g., Lawesson's Reagent applications)

A common route to thiols involves the conversion of a carbonyl compound. For the synthesis of this compound, the corresponding ketone, 1-(4-ethylphenyl)propan-1-one, would be the starting material. This ketone can be converted to the corresponding thioketone using a thionating agent like Lawesson's reagent. researchgate.netcaltech.edu The resulting thioketone is then reduced to the desired thiol.

The reaction with Lawesson's reagent typically involves heating the ketone with the reagent in an appropriate solvent. The subsequent reduction of the thioketone can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. While thioketones can be unstable, this two-step approach is a well-established method for preparing thiols from carbonyl precursors. acs.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial when dealing with multifunctional molecules. For the synthesis of this compound, a key challenge could be the selective reaction at the benzylic position, especially if other reactive functional groups are present in the molecule.

One approach to achieve regioselectivity is the hydrothiolation of styrenes. A zinc-catalyzed regioselective hydrothiolation of styrenes with thiols provides Markovnikov-type sulfides, which are precursors to benzylic thiols. organic-chemistry.org This method allows for the direct and selective introduction of a thiol group at the benzylic position of a styrene (B11656) derivative. The regioselective synthesis of functionalized heterocycles often involves cascade reactions that can be adapted for the synthesis of specific target molecules. suniv.ac.in Theoretical studies, such as DFT calculations, can also aid in predicting and understanding the chemo- and regioselectivity of cycloaddition reactions that may be employed in the synthesis of complex thiols. rsc.org

Enantioselective Synthesis of Chiral Thiol Analogues

Since this compound is a chiral molecule, its enantioselective synthesis is of high importance. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral compounds. Chiral catalysts, such as those derived from diphenylprolinol trimethylsilyl (B98337) ether, have been used for the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral dihydropyrroles with excellent enantio- and diastereoselectivity. researchgate.netnih.gov

Another approach involves the use of chiral bifunctional catalysts at a water-oil interface for the asymmetric thiolation, leading to optically active benzyl (B1604629) mercaptans. organic-chemistry.org The development of cooperative Cu/Pd-catalyzed enantioselective synthesis has also provided efficient routes to multisubstituted chiral allenes, showcasing the potential for creating chiral centers in complex molecules. mdpi.com These methodologies, while not directly applied to this compound in the reviewed literature, provide a strong foundation for developing an enantioselective synthesis for this specific target.

Table 2: Examples of Enantioselective Synthesis of Chiral Sulfur Compounds

| Catalyst/Method | Substrate | Product Type | Enantiomeric Excess (ee) |

| (R)-Diphenylprolinol trimethylsilyl ether | Benzothiazolium salts, α,β-unsaturated aldehydes | N-phenyl thioether-tethered dihydropyrroles | ≤98% |

| Bifunctional squaramide organocatalyst | - | Optically active benzyl mercaptans | High |

| SOP/Cu and PdCl₂(dppf) complexes | 1,3-Enynes | Trisubstituted chiral allenes | up to 97:3 er |

Data is illustrative for analogous compounds and not specific to this compound. Sources: organic-chemistry.orgnih.govmdpi.com

Sustainable and Green Chemistry Aspects in Thiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiols and other organic compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions.

One-pot syntheses are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent waste and energy consumption. acs.orgnih.gov The use of water as a solvent, where possible, is a key aspect of green chemistry. nih.gov For instance, the transformation of thiols to disulfides has been achieved in aqueous micelles, providing a green and efficient procedure. researchgate.net

Catalyst-free methods, such as the mechanochemical thiolation of α-imino ketones, offer a solvent-free and atom-economical route to sulfur-containing compounds. acs.org Photocatalytic methods using visible light as a sustainable energy source are also gaining traction for the synthesis of sulfur compounds, such as the green synthesis of α-keto thiol esters. These approaches aim to develop more environmentally benign synthetic routes, which could be applied to the synthesis of this compound and its analogs.

Reaction Mechanisms and Chemical Reactivity of 1 4 Ethylphenyl Propane 1 Thiol

Fundamental Reactivity of the Thiol (-SH) Functional Group

The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, leading to distinct chemical properties. mdpi.com Thiols are generally more acidic and their conjugate bases, thiolates, are potent nucleophiles. wikipedia.orglibretexts.org

Thiols are more acidic than alcohols. wikipedia.orgmsu.edu They can be deprotonated by a base to form a thiolate anion (R-S⁻), which is the conjugate base of a thiol. fiveable.mechemistrytalk.org The acidity of thiols, with pKa values generally around 10, allows for the easy formation of these thiolate anions. chemistrytalk.orglibretexts.org The stability of the resulting thiolate anion, due to the larger size and polarizability of the sulfur atom, contributes to the increased acidity of thiols compared to alcohols. msu.edukhanacademy.org

The equilibrium between a thiol and its thiolate anion is influenced by the pH of the solution. nih.gov Small changes in pH around the pKa value can significantly shift the ratio of thiol to thiolate. nih.gov

Thiols can be readily oxidized. wikipedia.org Mild oxidizing agents, such as iodine or bromine, convert thiols to disulfides (R-S-S-R). wikipedia.orglibretexts.org This reaction involves the formation of a sulfur-sulfur bond and is a key feature of thiol chemistry. libretexts.orgyoutube.com The oxidation of two thiol molecules to form a disulfide is a common and important reaction. libretexts.orgyoutube.com Various reagents, including dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can effect this transformation. organic-chemistry.org

Further oxidation of thiols or disulfides under more vigorous conditions can lead to higher oxidation states, such as sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). sci-hub.selibretexts.org The oxidation of sulfides, which can be formed from thiols, with reagents like hydrogen peroxide can first produce sulfoxides and then sulfones. libretexts.orgrsc.org The selectivity of the oxidation to either sulfoxides or sulfones can often be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, hydrogen peroxide in the presence of certain catalysts can selectively oxidize sulfides to sulfoxides or sulfones. organic-chemistry.org

| Reactant | Oxidizing Agent | Product | Reference |

| Thiol (R-SH) | Mild (e.g., I₂) | Disulfide (R-S-S-R) | wikipedia.org |

| Thiol (R-SH) | Vigorous | Sulfonic Acid (RSO₃H) | sci-hub.se |

| Sulfide (B99878) (R-S-R') | Hydrogen Peroxide | Sulfoxide (R-S(=O)-R') | libretexts.orgrsc.org |

| Sulfoxide (R-S(=O)-R') | Peracid | Sulfone (R-S(=O)₂-R') | google.com |

The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) allows for the facile generation of thiyl radicals (RS•) through homolytic cleavage. mdpi.comwikipedia.org These radicals can be formed by hydrogen atom abstraction from the thiol by other radicals, such as those generated from initiators like azobisisobutyronitrile (AIBN), or through photolysis or redox processes. mdpi.comwikipedia.org

Once generated, thiyl radicals are key intermediates in various reactions. wikipedia.orgnih.gov They can propagate by reacting with other molecules, such as abstracting a hydrogen atom from another thiol to continue a radical chain reaction. wikipedia.org Thiyl radicals are also central to thiol-ene and thiol-yne reactions, where they add across double or triple bonds. wikipedia.orgacs.org In biological systems, protein thiyl radicals can be generated through reactions with various radical species and are implicated in processes like lipid peroxidation. wikipedia.orgnih.gov

Nucleophilic Addition Reactions

The thiolate anion, formed by the deprotonation of the thiol, is a potent nucleophile and readily participates in addition reactions. libretexts.orgfiveable.me

Thiols and their corresponding thiolates can undergo conjugate addition to activated alkenes and alkynes, a reaction often referred to as a hetero-Michael addition or thia-Michael addition. acsgcipr.orgnih.gov This highly atom-efficient process results in the formation of thioethers. acsgcipr.org The reaction is typically a 1,4-addition to an α,β-unsaturated carbonyl compound or other electron-deficient unsaturated system. acsgcipr.orgsemanticscholar.org The reaction can often proceed under mild, solvent-free conditions and may be catalyzed by bases or nucleophiles. acsgcipr.orgresearchgate.net The reversibility of the hetero-Michael addition has been explored for applications in dynamic combinatorial chemistry and the formation of covalent adaptable networks. nih.govresearchgate.net

A specific and important example of conjugate addition is the thiol-yne reaction, which involves the addition of a thiol to an alkyne. wikipedia.org This reaction can proceed through either a radical-mediated or a nucleophilic pathway. wikipedia.orgnih.gov The radical-mediated thiol-yne reaction is initiated by radical initiators or UV irradiation and proceeds via a thiyl radical addition to the alkyne. acs.orgwikipedia.org The nucleophilic thiol-yne reaction, on the other hand, involves the addition of a thiolate anion to an activated alkyne. nih.govacs.org This reaction has gained prominence as a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgresearchgate.net The initial addition of a thiol to an alkyne forms a vinyl sulfide, which can then react with a second thiol molecule to yield a dithioether. acs.orgresearchgate.net

| Reaction Type | Reactants | Product | Key Features | Reference |

| Hetero-Michael Addition | Thiol, α,β-Unsaturated Carbonyl | Thioether | 1,4-conjugate addition, often base-catalyzed | acsgcipr.orgnih.gov |

| Thiol-Yne Reaction (Radical) | Thiol, Alkyne, Radical Initiator | Alkenyl Sulfide | Anti-Markovnikov addition, forms thiyl radical intermediate | wikipedia.org |

| Thiol-Yne Reaction (Nucleophilic) | Thiolate, Activated Alkyne | Alkenyl Sulfide | "Click" reaction, high efficiency | nih.govresearchgate.net |

Thiols can add to the carbonyl group of aldehydes and ketones to form hemithioacetals and thioacetals. The initial addition of a thiol to a carbonyl group forms a hemithioacetal. This reaction is generally reversible. acs.org In the presence of an acid catalyst, the hemithioacetal can react with a second thiol molecule to form a stable thioacetal.

Similarly, thiols can add to the carbon-nitrogen double bond of imines to form N,S-acetals. acs.org This reaction can be catalyzed by various catalysts, including thiourea-quaternary ammonium (B1175870) salts, to achieve high yields and enantioselectivity. acs.org

Substitution Reactions Involving the Thiol Moiety

The thiol group (-SH) of 1-(4-Ethylphenyl)propane-1-thiol is nucleophilic and can undergo a range of substitution reactions. The sulfur atom, being larger and more polarizable than oxygen, is a potent nucleophile, readily attacking electrophilic centers. chemistrysteps.com

One of the most common reactions is S-alkylation , where the thiol is converted into a thioether (sulfide). This typically proceeds via an SN2 mechanism, where the thiolate anion, formed by deprotonation of the thiol with a base, displaces a leaving group on an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org Given that this compound is a secondary thiol, the steric hindrance around the sulfur atom is a crucial factor in determining the reaction rate. While thiolates are generally excellent nucleophiles and weak bases, significant steric bulk on either the thiol or the alkyl halide can slow the SN2 reaction and potentially favor elimination pathways with susceptible substrates. chemistrysteps.com

Another significant substitution reaction is the formation of thioacetals from the reaction of the thiol with aldehydes or ketones. This reaction is analogous to acetal (B89532) formation from alcohols and is typically acid-catalyzed. Dithiols are often used to form stable cyclic thioacetals, which have applications in organic synthesis as protecting groups for carbonyls. chemistrysteps.com

The thiol group can also be oxidized to form disulfides. This reaction, which involves the formation of a sulfur-sulfur bond, is a key feature of thiol chemistry and is important in biological systems, for instance, in the formation of disulfide bridges in proteins. libretexts.orglibretexts.org

The table below summarizes expected substitution reactions for this compound based on the general reactivity of secondary benzylic thiols.

| Reaction Type | Reactant | Product | General Conditions |

| S-Alkylation | Alkyl Halide (e.g., R-X) | Thioether | Base (e.g., NaH, NaOH) |

| Thioacetal Formation | Aldehyde or Ketone | Thioacetal | Acid Catalyst |

| Oxidation | Mild Oxidizing Agent (e.g., I₂, H₂O₂) | Disulfide | Varies with oxidant |

This table presents expected reactions based on established chemical principles for similar compounds.

Ligand Exchange and Complexation Reactions with Metal Centers

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers, forming transition metal thiolate complexes. wikipedia.org Thiolates are classified as soft ligands and therefore tend to form strong bonds with soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), and late transition metals. wikipedia.org

Complexation reactions can occur through the reaction of the thiol with a metal salt, often involving deprotonation of the thiol to the thiolate. wikipedia.org The resulting metal-sulfur bond is covalent in nature. The structure and stability of the resulting complex are influenced by the coordination geometry of the metal, the steric bulk of the 1-(4-ethylphenyl)propyl group, and the presence of other ligands. For instance, bulky thiolate ligands can stabilize metal centers in low coordination numbers.

Ligand exchange reactions are also a prominent feature of thiol chemistry, particularly in the context of metal nanoparticles and surfaces. researchgate.netnih.gov In these reactions, a thiol in solution can displace a ligand already coordinated to a metal center. This process is fundamental in the functionalization of gold nanoparticles, where alkanethiols are commonly used to form self-assembled monolayers. The kinetics and equilibrium of ligand exchange are influenced by factors such as the relative bond strengths of the incoming and outgoing ligands, their concentrations, and the solvent. researchgate.netnih.gov It is conceivable that this compound could participate in such exchange reactions, for example, modifying the surface properties of metal catalysts or nanoparticles.

Recent research has also highlighted the role of thiols as transient cooperative ligands in metal-ligand cooperation (MLC) catalysis. acs.orgnih.gov In these systems, the thiol can reversibly bind to a metal center and participate in bond activation processes, influencing the stereoselectivity and efficiency of reactions like hydrogenation. acs.orgnih.gov

| Metal Type | Expected Interaction | Potential Application |

| Soft Metals (e.g., Au, Ag, Cu) | Strong coordination, formation of stable thiolate complexes. | Synthesis of discrete metal-organic compounds, functionalization of nanoparticles. nih.gov |

| Late Transition Metals (e.g., Pd, Pt, Ru) | Ligand in catalytic systems, participation in ligand exchange. | Homogeneous catalysis, surface modification of heterogeneous catalysts. scispace.comnih.gov |

| Early Transition Metals (e.g., Mo, Ni) | Formation of thiolate complexes, often sensitive to air and moisture. | Precursors for materials synthesis, model compounds for hydrodesulfurization catalysts. wikipedia.orgnih.gov |

This table outlines the expected coordination behavior of this compound with different classes of metals based on general principles of coordination chemistry.

Kinetic and Mechanistic Investigations of Thiol Reactivity Pathways

The kinetics and mechanisms of reactions involving this compound are influenced by both electronic and steric factors. The benzylic position of the thiol group suggests that reaction pathways involving carbocationic intermediates might be accessible under certain conditions.

For nucleophilic substitution reactions , such as S-alkylation, the mechanism is typically SN2, as previously mentioned. The rate of this reaction would be sensitive to the steric hindrance at both the sulfur atom and the electrophilic carbon. chemistrysteps.com However, for reactions where the leaving group is on the 1-(4-ethylphenyl)propyl moiety (e.g., substitution on a derivative like 1-chloro-1-(4-ethylphenyl)propane), the mechanism could shift towards an SN1 pathway due to the ability of the phenyl ring to stabilize the resulting benzylic carbocation. The ethyl group at the para position provides a modest electron-donating effect, which would further stabilize such an intermediate. rsc.org

In metal-catalyzed reactions , the mechanism is more complex and depends on the specific catalytic cycle. For instance, in copper-catalyzed thioetherification of benzyl (B1604629) alcohols, the reaction is proposed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack on a carbocation formed in situ. nih.gov

Computational studies on similar systems, such as the nucleophilic aromatic substitution on thiophenes, have shown that the reaction proceeds through a stepwise pathway and that the Gibbs free energy barrier can be correlated with electrophilicity indices. nih.gov Similar theoretical approaches could provide a robust method for predicting the reactivity and mechanistic pathways for this compound.

| Reaction Pathway | Key Influencing Factors | Expected for this compound |

| SN2 Substitution | Steric hindrance, nucleophilicity of thiolate, solvent. | Dominant for S-alkylation. Rate may be slightly lower than primary thiols due to secondary nature. chemistrysteps.commasterorganicchemistry.com |

| SN1-type Substitution | Stability of benzylic carbocation, nature of leaving group, solvent polarity. | Possible for reactions where the thiol acts as the nucleophile towards a substrate that forms a stable carbocation, or if the thiol moiety is converted to a good leaving group. rsc.org |

| Radical Thiol-Ene | Radical initiator, alkene reactivity, rate of chain transfer vs. propagation. | Expected to follow standard radical chain mechanism. Steric bulk may influence rates. acs.orgresearchgate.net |

| Metal-Catalyzed Coupling | Nature of metal catalyst, ligands, substrate scope, reaction conditions. | Mechanism is catalyst-dependent, often involving oxidative addition and reductive elimination steps or Lewis acid activation. nih.govrsc.org |

This table summarizes the potential kinetic and mechanistic pathways for reactions involving this compound, based on established mechanistic organic chemistry.

Computational Chemistry and Theoretical Investigations of 1 4 Ethylphenyl Propane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors are parameters derived from the energies of these frontier orbitals. They provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. researchgate.net

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

While specific FMO data for 1-(4-Ethylphenyl)propane-1-thiol is unavailable, a hypothetical analysis would involve calculating the energies of its HOMO and LUMO. The HOMO would likely be localized on the sulfur atom of the thiol group, as sulfur's lone pair electrons are typically the highest in energy. The LUMO would likely be distributed over the aromatic phenyl ring.

Table 1: Hypothetical Global Reactivity Descriptors This table illustrates the type of data that would be generated from an FMO analysis. The values are not real experimental or calculated data for this compound.

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

This table is for illustrative purposes only.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and thermodynamic stability of molecules. mdpi.commdpi.com DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. dntb.gov.ua

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict various spectroscopic parameters. semanticscholar.org These predictions are invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental data to confirm the molecular structure.

IR Spectroscopy: Vibrational frequencies can be computed to help assign the peaks observed in an infrared spectrum. For this compound, the characteristic S-H and C-S stretching frequencies would be of particular interest.

UV-Vis Spectroscopy: TD-DFT can calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. mdpi.com

Currently, there are no published studies that report a correlation between predicted and experimental spectroscopic data specifically for this compound.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Characterizing its geometry and energy allows for the calculation of the activation energy, which determines the reaction rate. For a thiol like this compound, one might model its oxidation to a disulfide or its reaction as a nucleophile. Without experimental or theoretical studies, any proposed pathway remains speculative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com Unlike quantum chemical calculations that typically focus on a static, minimum-energy structure, MD simulations model the movements of atoms and molecules at a given temperature. mdpi.com

For this compound, MD simulations could be used to:

Explore its conformational landscape by simulating the rotation around its single bonds.

Study its interactions with solvent molecules to understand its solubility and solution-phase behavior.

Investigate how it might interact with other molecules, such as biological macromolecules or surfaces.

No MD simulation studies specifically targeting this compound have been identified in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govnih.gov These models attempt to find a mathematical relationship between calculated molecular descriptors (like those from DFT) and an observed activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured activity data (e.g., enzyme inhibition, antioxidant capacity). Various descriptors for each molecule, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods would then be used to build a model that could predict the activity of new, untested compounds. There are currently no published QSAR studies that include this compound. nih.gov

Environmental Chemical Behavior and Fate of Thiol Compounds

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, which includes hydrolysis, oxidation, and photolysis, plays a crucial role in the transformation of thiol compounds in the environment. These processes can lead to the formation of various degradation products, altering the compound's initial properties and potential environmental impact.

Studies on thiol-based self-assembled monolayers on gold surfaces have demonstrated their considerable hydrolytic stability in various aqueous media, suggesting that the thiol linkage itself is robust. nih.gov For aromatic thiols, the acidity of the thiol proton is greater than that of alcohols, leading to the formation of the more nucleophilic thiolate anion (RS⁻) in basic conditions. wikipedia.orgyoutube.com This anion can participate in various reactions, but direct hydrolysis of the C-S bond in aromatic thiols is not considered a primary degradation pathway under normal environmental conditions.

The rate of hydrolysis can be influenced by temperature and the presence of acidic or basic conditions. For example, the hydrolysis of some thioesters is significantly faster in basic solutions compared to neutral or acidic conditions. nih.govresearchgate.net

Table 1: General Hydrolytic Stability of Thiol-Related Compounds

| Compound Type | General Hydrolytic Stability | Influencing Factors |

| Aliphatic Thiols | Generally stable | Extreme pH and temperature |

| Aromatic Thiols | Generally stable | Extreme pH and temperature |

| Thioesters | Susceptible to hydrolysis | pH (base-catalyzed), temperature |

This table provides a general overview. Specific rates can vary significantly based on molecular structure and environmental conditions.

Oxidation is a major transformation pathway for thiols in both aquatic and atmospheric environments. The sulfur atom in the thiol group is susceptible to oxidation, leading to a variety of products.

In the aqueous phase , thiols can be oxidized to disulfides (RS-SR), and further to sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acids. This oxidation can be initiated by various oxidants present in the environment, such as dissolved oxygen, hydrogen peroxide, and metal ions. The oxidation of thiols by molecular oxygen can be catalyzed by metal ions. researchgate.net The presence of dissolved organic matter can also influence the rate of oxidation.

In the atmospheric phase , volatile thiols can react with atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The reaction with •OH radicals is often the dominant removal process for many volatile organic compounds in the troposphere. The products of these gas-phase reactions can include sulfur dioxide (SO₂) and various organic compounds.

Recent research has also highlighted the spontaneous oxidation of thiols at the air-water interface of microdroplets, a process that does not require photochemical activation. youtube.com

Photochemical degradation, or photolysis, can be a significant degradation pathway for aromatic thiols, which can absorb solar radiation. This process can occur through two primary mechanisms:

Direct photolysis: The thiol molecule itself absorbs light energy, leading to the cleavage of chemical bonds. For thiols, the S-H bond is susceptible to cleavage, forming a thiyl radical (RS•) and a hydrogen atom. researchgate.net

Indirect photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter (DOM), nitrate), absorb light energy and then transfer that energy to the thiol, initiating its degradation. nih.gov

The rate of photochemical degradation is dependent on factors such as the light intensity, the presence of photosensitizers, and the pH of the medium. nih.gov The transformation rates of some thiols have been shown to be highly pH-dependent, increasing with higher pH. nih.gov The photolysis of aromatic thiols can lead to the formation of disulfides through the recombination of thiyl radicals. nih.gov

Table 2: Factors Influencing Photochemical Degradation of Aromatic Thiols

| Factor | Influence on Degradation Rate |

| Light Intensity | Higher intensity generally leads to a faster rate. |

| Photosensitizers (e.g., DOM) | Can significantly increase the rate of indirect photolysis. nih.gov |

| pH | Can be highly influential; for some thiols, the rate increases with pH. nih.gov |

| Presence of Metal Ions | Certain metal ions, like Cu²⁺, can enhance photochemical transformation. nih.gov |

Chemical Sorption and Partitioning in Soil and Sediment Matrices

The fate and transport of 1-(4-Ethylphenyl)propane-1-thiol in soil and sediment are heavily influenced by sorption and partitioning processes. These processes determine the compound's mobility, bioavailability, and susceptibility to other degradation pathways.

The primary mechanism for the sorption of nonpolar organic compounds in soil is partitioning into the soil organic matter (SOM). acs.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. A higher Koc value indicates a greater tendency for the compound to sorb to soil and sediment. The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow). For ionizable organic chemicals, such as thiols, the sorption is also influenced by the soil pH and the compound's pKa, as the ionic form may have different sorption characteristics than the neutral form. researchgate.net

For aromatic compounds, sorption is also influenced by the properties of the sorbent material. Clay minerals in soils can also contribute to the sorption of organic compounds, particularly those with polar or charged functional groups. dss.go.th The sorption of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to the aromatic part of this compound, has been shown to be highly dependent on the organic carbon content of the soil and sediment. henrys-law.org

Volatilization Potential from Aqueous and Soil Systems

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. For a compound like this compound, its tendency to volatilize from water and soil surfaces is an important environmental fate process.

The potential for volatilization from water is primarily determined by the compound's Henry's Law constant (H). henrys-law.org A higher Henry's Law constant indicates a greater tendency to partition from water to air. For thiophenol, the parent compound of many aromatic thiols, a range of Henry's Law constants have been reported, suggesting a moderate potential for volatilization from water. henrys-law.orgnih.gov

Table 3: Henry's Law Constants for Thiophenol

| Henry's Law Constant (H) [mol/(m³·Pa)] | Reference |

| 2.9 x 10⁻² | Duchowicz et al. (2020) henrys-law.org |

| 3.0 x 10⁻² | Hine and Mookerjee (1975) henrys-law.org |

Data is for thiophenol, a related aromatic thiol.

Chemical Transformation in Waste Streams and Remediation Contexts

Thiol compounds can be present in various industrial waste streams, and their transformation is a key aspect of wastewater treatment and site remediation.

In wastewater treatment , thiols can be removed or transformed through several processes. nih.gov Oxidation is a common method, where oxidizing agents are used to convert odorous thiols into less volatile and less odorous compounds like disulfides or sulfonic acids. Biological treatment processes can also be effective, as many microorganisms are capable of degrading thiol compounds.

In the context of soil and groundwater remediation , various chemical and biological approaches can be employed to address thiol contamination. Chemical oxidation, using reagents like permanganate (B83412) or persulfate, can be used to destroy thiol compounds in situ. The reactivity of the thiol group can also be exploited in remediation technologies. For example, thiol-modified materials, such as modified biochar, have been shown to be effective in binding and immobilizing heavy metals from contaminated soil and water, indicating the potential for thiols to be used in remediation applications.

Future Research Directions and Unexplored Academic Potential

Development of Novel and Efficient Synthetic Routes for Specific Analogues

The synthesis of 1-(4-ethylphenyl)propane-1-thiol is not yet well-documented in the scientific literature, presenting an immediate opportunity for research. A logical starting point would be the reduction of the corresponding ketone, 1-(4-ethylphenyl)propan-1-one. Future research could focus on developing highly efficient and stereoselective methods for this transformation.

Furthermore, the synthesis of a library of analogues, where the ethyl group or the propyl chain is modified, would be crucial for structure-activity relationship studies. Research in this area should aim to develop synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Route | Starting Material | Reagents | Potential Advantages | Potential Challenges |

| A | 1-(4-Ethylphenyl)propan-1-one | NaBH₄, H₂S | Readily available starting material. | Potential for side reactions; moderate yields. |

| B | 1-Bromo-1-(4-ethylphenyl)propane | NaSH | Direct conversion. | Synthesis of the haloalkane precursor. wikipedia.org |

| C | 1-(4-Ethylphenyl)prop-1-ene | H₂S, UV light | Anti-Markovnikov addition. wikipedia.org | Control of regioselectivity. |

| D | 1-(4-Ethylphenyl)propan-1-one | Lawesson's reagent | Direct thionation. | Harsh reaction conditions. |

In-Depth Mechanistic Studies of Complex Thiol Reactions

The thiol group is known for its rich and diverse reactivity. In-depth mechanistic studies of the reactions involving this compound are essential for understanding and harnessing its chemical behavior. A particularly promising area of investigation is the thiol-ene "click" reaction. rsc.orgreading.ac.ukrsc.org This reaction, which involves the addition of a thiol across a double bond, is known for its high efficiency and orthogonality, making it a powerful tool for chemical synthesis and materials science. researchgate.netresearchgate.net

Future research should focus on elucidating the kinetics and thermodynamics of the thiol-ene reaction with various alkenes, as well as investigating the influence of the ethylphenyl group on the reaction mechanism. Understanding these fundamental aspects will be critical for the rational design of new materials and functional molecules based on this thiol.

Expansion of Material Science Applications and Novel Polymer Architectures

The presence of both a reactive thiol group and a functionalizable aromatic ring makes this compound an attractive building block for new materials. The thiol group can participate in polymerization reactions, such as thiol-ene polymerization, to form linear or cross-linked polymers. rsc.orgreading.ac.ukrsc.org The ethylphenyl group, in turn, can be modified to introduce other functional groups or to tune the physical properties of the resulting polymer, such as its solubility, thermal stability, and refractive index.

Future research in this area could explore the synthesis of novel polymers and co-polymers derived from this compound. These materials could find applications in diverse fields, including coatings, adhesives, and biomedical devices. researchgate.net The development of well-defined polymer architectures, such as block copolymers and dendrimers, would also be a fruitful area of investigation.

Table 2: Potential Polymer Architectures from this compound

| Architecture | Synthetic Strategy | Potential Properties | Potential Applications |

| Linear Polymer | Thiol-ene polymerization with a diene. | Tunable refractive index, good thermal stability. | Optical resins, coatings. |

| Cross-linked Network | Thiol-ene polymerization with a multi-functional ene. | High mechanical strength, chemical resistance. | Adhesives, composites. |

| Block Copolymer | Sequential thiol-ene polymerization. | Self-assembly into ordered nanostructures. | Nanotechnology, drug delivery. |

| Dendrimer | Convergent or divergent synthesis. | High density of functional groups. | Catalysis, biosensors. |

Advanced Spectroscopic Techniques for In Situ Characterization

To fully understand the synthesis and reactivity of this compound, it is essential to employ advanced spectroscopic techniques for in situ characterization. Techniques such as in situ NMR spectroscopy can provide real-time information on the progress of a reaction, allowing for the identification of intermediates and the determination of reaction kinetics. rsc.org

Time-resolved mass spectrometry is another powerful tool that can be used to study the gas-phase reactivity of this thiol and to identify transient species. nih.gov Furthermore, X-ray absorption spectroscopy could provide valuable insights into the electronic structure of the sulfur atom and its changes during chemical reactions. purdue.edu The application of these advanced techniques will be crucial for building a comprehensive understanding of the chemistry of this compound.

Predictive Modeling and Computational Design for Targeted Applications

In parallel with experimental studies, predictive modeling and computational design can play a vital role in accelerating the discovery of new applications for this compound. nih.govacs.org Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity in various chemical reactions. nih.gov

Molecular dynamics simulations can be employed to study the conformational behavior of polymers derived from this thiol and to predict their bulk properties. By combining computational modeling with experimental validation, it will be possible to rationally design new materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylphenyl)propane-1-thiol, and what are their respective yields and limitations?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:

- Nucleophilic substitution : Reacting 1-(4-Ethylphenyl)propan-1-ol with thiourea in acidic conditions, followed by hydrolysis, yields the thiol derivative. This method achieves ~60-75% yield but requires careful pH control to avoid oxidation .

- Thiol-ene reaction : UV-initiated addition of thiols to alkenes using 4-ethylstyrene derivatives. Yields vary (50-85%) depending on photoinitiator efficiency and solvent choice (e.g., DMF or ethanol) .

Limitations : Thiols are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are critical during synthesis and storage .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

Q. What are the key considerations in designing experiments to assess the purity of this compound?

Methodological Answer:

- Analytical Methods :

- Handling : Store under inert gas at -20°C to prevent disulfide formation. Pre-purge vials with N₂ before sampling .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the oxidative stability of this compound under varying environmental conditions?

Methodological Answer:

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

Methodological Answer:

- Systematic Structural Modifications :

- Computational Modeling :

- Dock derivatives into target protein active sites (e.g., glutathione reductase) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .

Q. How can computational chemistry approaches predict the reactivity of this compound in novel chemical reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Validation : Cross-reference computed kinetic parameters (e.g., kₐₜ) with experimental data from stopped-flow spectroscopy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.